molecular formula C23H14ClF5N2 B10933517 4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10933517
M. Wt: 448.8 g/mol
InChI Key: SWJFNHSKMZAPFD-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl halides with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the specific arrangement of halogen atoms and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H14ClF5N2

Molecular Weight

448.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C23H14ClF5N2/c24-20-21(15-4-8-18(25)9-5-15)30-31(22(20)16-6-10-19(26)11-7-16)13-14-2-1-3-17(12-14)23(27,28)29/h1-12H,13H2

InChI Key

SWJFNHSKMZAPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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